2-Cyanoethyl methanesulfonate

Catalog No.
S1930108
CAS No.
65885-27-0
M.F
C4H7NO3S
M. Wt
149.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyanoethyl methanesulfonate

CAS Number

65885-27-0

Product Name

2-Cyanoethyl methanesulfonate

IUPAC Name

2-cyanoethyl methanesulfonate

Molecular Formula

C4H7NO3S

Molecular Weight

149.17 g/mol

InChI

InChI=1S/C4H7NO3S/c1-9(6,7)8-4-2-3-5/h2,4H2,1H3

InChI Key

XZXUHRRXUGMTRH-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OCCC#N

Canonical SMILES

CS(=O)(=O)OCCC#N

2-Cyanoethyl methanesulfonate is an organosulfur compound with the molecular formula C4_4H7_7NO3_3S. It features a cyanoethyl group attached to a methanesulfonate moiety, making it a versatile reagent in organic synthesis. The compound is typically a colorless to pale yellow liquid and is known for its stability under standard laboratory conditions. Its structure includes a methanesulfonate group, which serves as an excellent leaving group due to the efficient delocalization of negative charge across the three oxygen atoms, enhancing its reactivity in nucleophilic substitution reactions .

Due to the lack of specific data, it's crucial to handle CES with caution, assuming it might possess similar hazards to related compounds. Here are some general safety considerations:

  • Potential skin and eye irritant: The methanesulfonate group can be irritating [].
  • Suspected respiratory irritant: Inhalation may cause irritation [].
  • Potential mutagen: The nitrile group might raise concerns about mutagenic potential, requiring further investigation.
, primarily involving nucleophilic substitutions. It can react with nucleophiles such as amines and alcohols to form corresponding cyanoethyl derivatives. For instance:

  • Nucleophilic Substitution: When reacted with an amine, 2-cyanoethyl methanesulfonate can generate cyanoethyl amines.
  • Hydrolysis: In the presence of water, it can hydrolyze to produce methanesulfonic acid and 2-cyanoethanol.

These reactions are facilitated by the leaving ability of the methanesulfonate group, making 2-cyanoethyl methanesulfonate a useful intermediate in organic synthesis .

Synthesis of 2-cyanoethyl methanesulfonate typically involves the reaction of methanesulfonic acid with sodium cyanide and an alcohol such as ethanol or propanol under controlled conditions. The general synthetic route can be summarized as follows:

  • Formation of Methanesulfonic Acid: Methanesulfonic acid is first prepared from methyl mercaptan and sulfur trioxide.
  • Reaction with Sodium Cyanide: Sodium cyanide is added to the methanesulfonic acid solution, allowing for the formation of the cyanoethyl group.
  • Esterification: The reaction mixture is treated with an alcohol (e.g., ethanol) to yield 2-cyanoethyl methanesulfonate.

This method allows for moderate yields and can be optimized by adjusting reaction conditions such as temperature and concentration .

2-Cyanoethyl methanesulfonate finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Mutagenesis Studies: Due to its potential biological activity, it may be utilized in genetic studies aimed at understanding mutagenesis.
  • Chemical Probes: Its reactive nature makes it suitable for use as a chemical probe in biochemical assays.

These applications highlight its versatility as a reagent in both academic research and industrial processes .

Several compounds share structural or functional similarities with 2-cyanoethyl methanesulfonate. Here are some notable examples:

CompoundStructureKey Characteristics
Ethyl methanesulfonateCH3_3SO3_3C2_2H5_5Known mutagen; induces point mutations in DNA
Methyl methanesulfonateCH3_3SO3_3C1_1H3_3Used as a mutagen; less potent than ethyl variant
2-Cyanoethyl phosphateC4_4H7_7NO4_4PUsed for synthesizing phosphate esters

Uniqueness of 2-Cyanoethyl Methanesulfonate

What sets 2-cyanoethyl methanesulfonate apart from these similar compounds is its specific combination of the cyano group and the methanesulfonate moiety. This unique structure allows for distinct reactivity patterns that can be exploited in various synthetic applications while potentially offering unique biological activities that warrant further exploration .

Direct Esterification Process

The most economically viable industrial route for 2-cyanoethyl methanesulfonate production involves the direct esterification of methanesulfonic acid with 2-cyanoethanol [1] [2]. This process follows the classical Fischer esterification mechanism, where the methanesulfonic acid acts as both reactant and catalyst precursor. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the alcohol oxygen attacks the sulfur center of the methanesulfonic acid, forming the sulfonate ester linkage.

The industrial process typically employs acid catalysis using sulfuric acid concentrations of 0.5-2.0 percent by weight, with reaction temperatures maintained between 140-180°C [1] [2]. The reaction is conducted under continuous water removal conditions using azeotropic distillation techniques to drive the equilibrium toward product formation. Dean-Stark apparatus or similar water separation systems are employed to achieve complete conversion rates exceeding 85-90 percent [3] [2].

Process parameters include methanol-to-acid molar ratios of 3:1 to 12:1, with optimal ratios around 9:1 providing the best balance between conversion and economic efficiency [2]. The reaction time varies from 2-8 hours depending on temperature and catalyst concentration, with higher temperatures generally requiring shorter reaction times but potentially increasing thermal degradation risks.

Methanesulfonic Anhydride Route

Large-scale production facilities often utilize methanesulfonic anhydride as a more reactive alternative to the free acid [4] [5]. This route offers several advantages including higher yields, milder reaction conditions, and reduced water formation complications. The anhydride route typically achieves conversion rates of 92-98 percent under optimized conditions [4].

Methanesulfonic anhydride is prepared in-situ through dehydration of methanesulfonic acid with phosphorus pentoxide. The typical preparation involves mixing 300 grams of phosphorus pentoxide with 90 grams of diatomaceous earth, followed by addition of 305 grams of methanesulfonic acid at 80°C for 2.5 hours [4]. The resulting anhydride is then reacted with 2-cyanoethanol in the presence of pyridine or other suitable bases.

The anhydride route requires careful moisture control and inert atmosphere conditions to prevent hydrolysis of the anhydride back to the acid. Industrial implementations utilize continuous feeding systems and controlled atmosphere reactors to maintain optimal conditions throughout the process [4] [5].

Methanesulfonyl Chloride Process

Industrial facilities with appropriate halogen handling capabilities may employ methanesulfonyl chloride as starting material [6]. This route offers rapid reaction kinetics and high yields but requires specialized equipment for handling corrosive chloride compounds. The process involves nucleophilic substitution of the chloride by 2-cyanoethanol, typically in the presence of pyridine as hydrogen chloride acceptor.

The reaction proceeds through an SN2 mechanism where the alcohol oxygen displaces chloride from the sulfur center, followed by deprotonation to yield the neutral sulfonate ester [7]. Reaction conditions are generally mild, with temperatures maintained at 0-25°C to prevent side reactions and minimize thermal degradation.

Industrial implementations require robust corrosion-resistant equipment and comprehensive off-gas treatment systems to handle hydrogen chloride evolution. The process typically achieves yields of 88-95 percent with high purity products when properly controlled [6].

Laboratory-Scale Synthesis Approaches

Standard Esterification Protocols

Laboratory synthesis of 2-cyanoethyl methanesulfonate commonly employs direct esterification under controlled conditions suitable for small-scale preparations [8] [9]. The standard protocol involves dissolving methanesulfonic acid (1.0 equivalent) in 2-cyanoethanol (2.0-3.0 equivalents) with catalytic amounts of sulfuric acid (0.1-0.5 equivalents) [2].

The reaction mixture is heated to 120-140°C under nitrogen atmosphere with continuous stirring. Water removal is achieved through distillation or molecular sieves, with reaction progress monitored by gas chromatography or nuclear magnetic resonance spectroscopy [10]. Typical reaction times range from 4-12 hours, with yields of 75-85 percent commonly achieved [2].

Laboratory-scale preparations often utilize Dean-Stark apparatus for effective water removal, particularly important given the equilibrium nature of the esterification process. The reaction is considered complete when water evolution ceases and starting material peaks disappear from analytical monitoring [3] [2].

Anhydride-Based Laboratory Synthesis

Laboratory preparation using methanesulfonic anhydride provides superior control over reaction conditions and typically yields higher purity products [4] [5]. The protocol involves dissolving methanesulfonic anhydride (1.0 equivalent) in dry dichloromethane or similar aprotic solvent, followed by addition of 2-cyanoethanol (1.1 equivalents) and pyridine (1.2 equivalents) at 0°C.

The reaction mixture is allowed to warm to room temperature over 2-4 hours with continuous stirring under nitrogen atmosphere. Progress is monitored by thin-layer chromatography or gas chromatography, with completion typically achieved within 6-8 hours [4]. The reaction typically yields 85-95 percent of pure product after appropriate workup procedures.

This method is particularly suitable for research applications requiring high purity materials, as the anhydride route minimizes side reactions and impurity formation compared to direct esterification approaches [4] [5].

Chloride-Based Laboratory Procedures

Laboratory synthesis using methanesulfonyl chloride follows established protocols for sulfonate ester formation [6]. The procedure involves dissolving methanesulfonyl chloride (1.0 equivalent) in dry dichloromethane, followed by addition of 2-cyanoethanol (1.1 equivalents) and pyridine (2.0 equivalents) at 0°C under nitrogen atmosphere.

The reaction proceeds rapidly at low temperature, typically completing within 2-4 hours at 0-25°C. The mechanism involves nucleophilic displacement of chloride by the alcohol oxygen, with pyridine serving as both base and hydrogen chloride acceptor [7]. Yields of 88-95 percent are routinely achieved with proper technique and moisture exclusion.

Laboratory implementations require appropriate ventilation and acid-resistant equipment due to hydrogen chloride evolution. The reaction is monitored by disappearance of the characteristic sulfonyl chloride infrared absorption around 1370 cm⁻¹ [6].

Purification Techniques

Distillation Methods

Vacuum distillation represents the primary purification method for 2-cyanoethyl methanesulfonate, particularly effective for removing high-boiling impurities and residual starting materials [11] . The compound exhibits moderate thermal stability, allowing distillation at reduced pressures without significant decomposition.

Typical distillation conditions employ pressures of 0.5-5.0 mmHg with column temperatures maintained at 100-140°C [11]. The distillation setup requires efficient condenser systems to prevent product loss due to the compound's moderate volatility. Fractionating columns with multiple theoretical plates are employed to achieve high purity separations.

Steam distillation techniques, while less common, can be employed for specific purification challenges where co-distillation with water is advantageous [11]. However, care must be taken to minimize hydrolysis reactions that could occur under steam distillation conditions, particularly at elevated temperatures.

Crystallization Techniques

Recrystallization provides effective purification for solid forms of 2-cyanoethyl methanesulfonate, particularly useful for removing ionic impurities and colored contaminants [11] [13]. Common recrystallization solvents include ethyl acetate, acetone, and acetonitrile, with solvent selection based on solubility profiles and impurity characteristics.

The recrystallization process typically involves dissolving the crude product in hot solvent, followed by controlled cooling to promote crystal formation. Anti-solvent techniques using hexane or heptane can improve crystal quality and yield [13]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity levels.

Solvent selection is critical for effective recrystallization, with polar aprotic solvents generally providing better solubility for the compound while maintaining selectivity against common impurities [13]. The process typically achieves purity improvements of 2-5 percent per recrystallization cycle.

Chromatographic Purification

Column chromatography using silica gel provides high-resolution purification for 2-cyanoethyl methanesulfonate, particularly effective for separating closely related impurities [13] [14]. The compound's moderate polarity allows separation using gradient elution systems with hexane-ethyl acetate or dichloromethane-methanol solvent systems.

Typical column conditions employ silica gel with particle sizes of 40-63 μm, with sample loading of 1-5 percent by weight of stationary phase [13]. Elution is monitored by thin-layer chromatography or UV detection, with product fractions identified by retention factor (Rf) values of 0.3-0.5 in standard solvent systems.

Flash chromatography techniques can accelerate the purification process while maintaining resolution, particularly useful for laboratory-scale preparations where time efficiency is important [13]. Automated chromatography systems provide consistent results and reduce operator variability in purification procedures.

Liquid-Liquid Extraction

Liquid-liquid extraction serves as an effective method for removing water-soluble impurities and ionic contaminants from 2-cyanoethyl methanesulfonate preparations [15] [3]. The two-phase extraction process typically employs organic solvents such as dichloromethane, ethyl acetate, or toluene as the organic phase.

The extraction process involves partitioning the crude product between organic and aqueous phases, with the product preferentially solubilizing in the organic phase while ionic impurities remain in the aqueous phase [15]. Multiple extraction cycles may be necessary to achieve complete impurity removal, typically requiring 3-5 extraction stages.

pH adjustment of the aqueous phase can enhance extraction efficiency, particularly for removing acidic or basic impurities. The organic phase is typically washed with neutral aqueous solutions to remove residual ionic species before final solvent removal [3].

Quality Control Parameters

Purity Determination Methods

Gas chromatography represents the primary method for quantitative purity determination of 2-cyanoethyl methanesulfonate, providing accurate measurement of the main component and related impurities [10] [16]. The method employs flame ionization detection with internal standard calibration, typically achieving detection limits of 0.1-1.0 ppm for impurities.

Column selection is critical for effective separation, with polar stationary phases such as polyethylene glycol or cyanopropyl-modified silica providing optimal resolution for the compound and potential impurities [10]. Temperature programming from 80-250°C with helium carrier gas at 1-2 mL/min flow rate provides baseline separation of components.

High-performance liquid chromatography serves as an alternative purity determination method, particularly useful for thermally labile impurities that might decompose under gas chromatography conditions [10]. Reverse-phase columns with acetonitrile-water mobile phases provide effective separation with UV detection at 210-220 nm.

Water Content Analysis

Karl Fischer titration provides precise determination of water content in 2-cyanoethyl methanesulfonate, critical for assessing product stability and storage conditions [10] [17]. The method employs both volumetric and coulometric techniques, with detection limits of 0.01-0.1 percent water content.

The analysis requires careful sample handling to prevent moisture uptake during measurement, typically conducted under nitrogen atmosphere or in moisture-controlled environments [10]. Automatic titration systems provide improved precision and reduce operator variability in measurements.

Water content specifications typically require levels below 0.5 percent to ensure product stability and prevent hydrolysis reactions during storage [10]. Higher water content may indicate incomplete drying or moisture uptake during handling and storage.

Impurity Profiling

Ion chromatography provides specific determination of chloride and sulfate impurities, common contaminants from synthesis processes [19]. The method employs conductivity detection with suppressed background, achieving detection limits of 1-10 ppm for ionic impurities.

Heavy metals analysis utilizes inductively coupled plasma mass spectrometry, providing ultra-sensitive detection of metallic contaminants that might originate from catalysts or equipment surfaces . Detection limits of 0.001-0.01 ppm are routinely achieved for elements such as palladium, platinum, and iron.

Residual solvent analysis employs headspace gas chromatography with mass spectrometric detection, capable of detecting organic solvents at parts-per-million levels . The method covers common synthesis solvents including dichloromethane, toluene, and acetonitrile, with specifications typically requiring levels below 1000 ppm for each solvent.

Structural Confirmation

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation of 2-cyanoethyl methanesulfonate, with characteristic chemical shifts confirming the presence of both cyanoethyl and methanesulfonate moieties [10] [20]. Proton NMR shows the methyl sulfonate singlet at 3.0 ppm and the cyanoethyl multiplets at 2.8 and 4.5 ppm.

Carbon-13 NMR provides additional structural information, with the nitrile carbon appearing at 117 ppm and the methyl carbon at 39 ppm [10]. Two-dimensional NMR techniques such as COSY and HSQC can confirm connectivity and assignments when necessary.

Mass spectrometry employs electrospray ionization or atmospheric pressure chemical ionization to provide molecular weight confirmation and fragmentation pattern analysis [10]. The molecular ion peak at m/z 149 confirms the expected molecular weight, while characteristic fragmentation patterns provide additional structural evidence.

XLogP3

-0.7

Other CAS

65885-27-0

Wikipedia

2-cyanoethyl methanesulfonate

Dates

Last modified: 08-16-2023

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